3,4,5-trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-24-13-9-11(10-14(25-2)16(13)26-3)17(23)20-19-22-21-18(27-19)12-7-5-6-8-15(12)28-4/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYDEFBNHXMDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents.
Attachment of the Benzamide Core: The final step involves coupling the oxadiazole intermediate with a 3,4,5-trimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy groups on the benzamide core can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-trimethoxyamphetamine
Uniqueness
Compared to similar compounds, 3,4,5-trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to the presence of the oxadiazole ring and the methylsulfanyl group. These functional groups confer unique chemical reactivity and biological activity, making the compound a valuable tool in various research applications.
Biological Activity
3,4,5-Trimethoxy-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzamide backbone.
- A 1,3,4-oxadiazole ring, which is known for its diverse biological activities.
- Methoxy groups that enhance lipophilicity and potentially improve bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
- Mechanism : The oxadiazole moiety is believed to interfere with cellular signaling pathways involved in cancer proliferation.
- Case Study : In vitro tests showed significant cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating strong anti-proliferative properties.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Activity Spectrum : Exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Case Study : In a study assessing antibacterial efficacy, it demonstrated an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus and Escherichia coli.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The methoxy groups contribute to the compound's ability to scavenge free radicals.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL or µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | |
| Antibacterial | Staphylococcus aureus | 10 µg/mL | |
| Antibacterial | Escherichia coli | 10 µg/mL |
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives related to this compound. For example:
- A derivative with enhanced solubility showed improved anticancer activity with an IC50 value reduced to 8 µM against MCF-7 cells.
Q & A
Q. Table 1: Optimization Parameters
| Parameter | Microwave-Assisted Method | Conventional Method |
|---|---|---|
| Reaction Time | 15–30 min | 6–12 hours |
| Yield (%) | 70–85 | 50–65 |
| Purity (HPLC) | ≥95% | 85–90% |
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Use a multi-spectral approach:
- NMR Spectroscopy : Confirm substitution patterns via and NMR. For example, the oxadiazole C-2 proton appears as a singlet at δ 8.2–8.5 ppm, while methoxy groups resonate as singlets at δ 3.8–4.0 ppm .
- IR Spectroscopy : Validate carbonyl (C=O, 1650–1680 cm) and oxadiazole ring (C=N, 1550–1600 cm) stretches .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]) with ≤2 ppm deviation from theoretical mass .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
Methodological Answer:
- Variation of Substituents : Compare analogs with modified methoxy/methylthio groups. For example:
- Biological Assays : Test antimicrobial (e.g., MIC against S. aureus), anticancer (e.g., IC in MCF-7 cells), and enzyme inhibition (e.g., COX-2) activities .
Q. Table 2: SAR Data Example
| Compound Modification | Anticancer IC (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 3,4,5-Trimethoxy (parent) | 12.5 | 8.0 |
| 3,4-Dimethoxy | 25.0 | 16.0 |
| Methylthio → Ethylthio | 18.7 | 12.5 |
Advanced: How to resolve contradictions in reported bioactivity data for oxadiazole derivatives?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Purity Validation : Re-test compounds with ≥95% HPLC purity to exclude false positives from byproducts .
- Mechanistic Studies : Perform molecular docking (e.g., AutoDock Vina) to confirm binding modes to targets like hCA II or EGFR .
Advanced: What crystallographic methods are suitable for confirming the 3D structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Key metrics:
- Data Validation : Use CCDC software to ensure no disorder or missing electron density .
Advanced: How to design computational studies for predicting pharmacokinetic properties?
Methodological Answer:
- Lipinski’s Rule Compliance : Calculate logP (≤5), molecular weight (≤500 Da), and hydrogen bond donors/acceptors using Molinspiration .
- ADMET Prediction : Use SwissADME or ADMETLab to assess bioavailability, CYP inhibition, and blood-brain barrier penetration .
- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability in biological membranes .
Advanced: What experimental controls are critical in enzyme inhibition assays?
Methodological Answer:
- Positive Controls : Use known inhibitors (e.g., acetazolamide for hCA II) to validate assay sensitivity .
- Negative Controls : Include solvent-only (DMSO) and enzyme-free samples to exclude non-specific effects.
- IC Triangulation : Repeat assays in triplicate with ±10% variability allowance .
Basic: How to troubleshoot low solubility in biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility .
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) or acetate buffer (pH 5.0) depending on ionization state .
Advanced: What are best practices for validating synthetic intermediates?
Methodological Answer:
- Intermediate Trapping : Isolate and characterize hydrazide/thiosemicarbazide intermediates via NMR and HRMS .
- Stability Testing : Store intermediates at –20°C under argon to prevent oxidation (e.g., methylthio → sulfoxide) .
Advanced: How to correlate in vitro bioactivity with in silico predictions?
Methodological Answer:
- Docking-IC Correlation : Use Spearman’s rank correlation to link docking scores (e.g., Glide SP scores) with experimental IC values .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and H-bond acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
